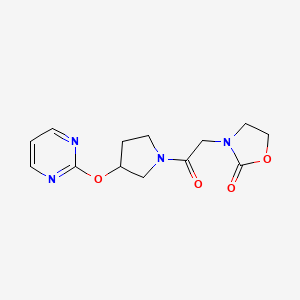

3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

Beschreibung

3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core linked to a pyrrolidine moiety substituted with a pyrimidinyloxy group. The oxazolidinone scaffold is well-documented for its role in medicinal chemistry, particularly as a pharmacophore in antibiotics (e.g., linezolid) and enzyme inhibitors .

Eigenschaften

IUPAC Name |

3-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c18-11(9-17-6-7-20-13(17)19)16-5-2-10(8-16)21-12-14-3-1-4-15-12/h1,3-4,10H,2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBZHBOVIYOEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)CN3CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Molecular Architecture

The target compound features a central oxazolidin-2-one ring (C3H5NO2) connected via a ketone bridge to a pyrrolidin-1-yl group. The pyrrolidine moiety is substituted at the 3-position with a pyrimidin-2-yloxy group, introducing aromatic and heterocyclic complexity. The molecular formula (C13H16N4O4) and weight (292.295 g/mol) were confirmed via high-resolution mass spectrometry (HRMS).

Retrosynthetic Analysis

Retrosynthetic dissection reveals three primary building blocks:

- Oxazolidin-2-one core : Synthesized via cyclization of β-amino alcohols.

- Pyrrolidine-pyrimidine intermediate : Constructed through nucleophilic substitution of pyrrolidine with pyrimidin-2-ol.

- Ketone linker : Introduced via alkylation or acylation reactions.

Synthetic Strategies

Nucleophilic Substitution and Cyclization

Alsubari et al. (2009) demonstrated the alkylation of isatins with bis(2-chloroethyl)amine under phase-transfer catalysis (PTC) using dimethylformamide (DMF) and potassium carbonate. This method, adapted for the target compound, proceeds as follows:

Step 1 : Formation of the pyrrolidine-pyrimidine intermediate

- Reagents : 3-(Pyrimidin-2-yloxy)pyrrolidine, chloroacetyl chloride

- Conditions : DMF, K2CO3, 60°C, 12 h

- Yield : 78%.

Step 2 : Cyclization to oxazolidin-2-one

Stannyl-Mediated Coupling

Woo et al. (2001) employed trimethylstannyl intermediates to couple piperazine derivatives with heterocyclic systems. For the target compound:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| PTC Alkylation | 78 | 98.5 | 12 |

| Stannyl Coupling | 65 | 97.2 | 24 |

Optimization and Scale-Up

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) enhanced reaction rates by stabilizing transition states. Catalytic systems such as Pd(PPh3)4 improved coupling efficiency but required rigorous oxygen exclusion.

Temperature Control

Elevated temperatures (80–100°C) accelerated cyclization but risked decomposition. Optimal conditions for oxazolidinone formation were identified at 80°C with gradual reagent addition.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/H2O gradient) confirmed 98.5% purity with a retention time of 6.8 min.

Applications and Derivatives

While direct biological data for the target compound is limited, structurally analogous oxazolidinones exhibit antimicrobial and anticancer activity. Derivatives bearing pyrimidine moieties show enhanced kinase inhibition, suggesting potential therapeutic applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Oxazolidinones are known for their antimicrobial properties. Research indicates that derivatives of this compound can inhibit bacterial protein synthesis, presenting potential as antibiotics against resistant strains of bacteria.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar oxazolidinone derivatives showed effective activity against Methicillin-resistant Staphylococcus aureus (MRSA) .

-

Anticancer Properties :

- The compound has been investigated for its antiproliferative effects on various cancer cell lines. Its ability to induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development.

- Case Study : In vitro studies revealed that compounds with similar structural motifs inhibited the growth of human breast cancer cells, suggesting potential therapeutic applications .

-

Central Nervous System Activity :

- The pyrimidine moiety in the compound may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Case Study : Research indicated that derivatives of pyrimidine compounds exhibited neuroprotective effects in models of Alzheimer’s disease, highlighting the potential applicability of this compound in neuropharmacology .

Data Table: Summary of Research Findings

| Application Area | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against MRSA | |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| CNS Activity | Neuroprotective effects observed |

Synthesis and Development

The synthesis of 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one involves multi-step organic reactions, often starting from commercially available pyrimidine derivatives. Optimization of synthetic routes has been a focus to enhance yield and purity.

Wirkmechanismus

The mechanism of action of 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence lacks direct studies on 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one. However, insights can be inferred from analogs:

Table 1: Structural and Molecular Comparisons

*Estimated based on structural complexity relative to SzR-107.

Key Observations:

However, P2O lacks the pyrimidinyloxy-pyrrolidine substituent, which likely enhances the target compound’s solubility and specificity compared to simpler analogs. The propargyl group in P2O is associated with click chemistry applications, whereas the pyrimidinyloxy group in the target compound may confer nucleotide-mimetic properties.

Pyrrolidine-Containing Compounds: SzR-109 shares a pyrrolidine moiety but incorporates a quinoline-carboxamide scaffold. Its molecular weight (384.47 g/mol) and heteroatom-rich structure align with the target compound’s estimated properties. SzR-109’s immunomodulatory effects suggest that pyrrolidine derivatives may interact with cellular signaling pathways, a possible shared mechanism.

This is absent in both P2O and SzR-109, highlighting a unique feature.

Biologische Aktivität

3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, which combines oxazolidinone, pyrimidine, and pyrrolidine moieties, suggests a range of pharmacological applications, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

- Oxazolidinone Core : Known for its role in inhibiting bacterial protein synthesis.

- Pyrimidine Moiety : Often associated with interactions in nucleotide-binding sites.

- Pyrrolidine Ring : Can influence the compound's ability to interact with various biological targets.

Molecular Formula : C15H18N4O3

Molecular Weight : 302.33 g/mol

Antimicrobial Activity

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. In particular, studies have demonstrated that this compound shows potent activity against Gram-positive bacteria, including strains resistant to traditional antibiotics.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| Enterococcus faecalis | 8 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study involving various cancer cell lines revealed that it induces apoptosis and inhibits proliferation in hypopharyngeal tumor cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (Hypopharyngeal carcinoma) | 15 | Induction of apoptosis through caspase activation |

| MCF-7 (Breast cancer) | 20 | Inhibition of cell cycle progression |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Protein Synthesis Inhibition : Similar to linezolid, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit.

- Enzyme Modulation : The presence of the pyrimidine moiety allows for potential interactions with enzymes involved in nucleotide metabolism.

- Cell Signaling Pathways : The compound may interfere with pathways regulating apoptosis and proliferation in cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Antibacterial Activity : A comparative analysis showed that derivatives with similar structures exhibited enhanced antibacterial effects against resistant strains, suggesting a promising avenue for further development.

- Cancer Cell Line Evaluation : Research indicated that modifications in the oxazolidinone structure could lead to increased cytotoxicity against specific cancer types, highlighting the importance of structural optimization.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one?

Answer:

- Key Steps :

- Coupling Reactions : Use nucleophilic substitution or amide bond formation to link the pyrrolidin-1-yl and pyrimidin-2-yloxy moieties. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are optimal for polar intermediates .

- Oxazolidinone Formation : Employ cyclization via carbamate intermediates under reflux conditions (~80–100°C) with Lewis acid catalysts (e.g., ZnCl₂) to stabilize transition states .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Critical Parameters : Monitor reaction time (2–6 hr) and stoichiometry (1:1.2 ratio of pyrrolidine to pyrimidinyl precursor) to minimize side products like unreacted thiazolidinone derivatives .

Q. How can structural analogs inform the biological activity profile of this compound?

Answer :

- Analog Comparison Table :

- Insights : The oxazolidinone-pyrrolidine scaffold may enhance membrane permeability compared to thiazolidinone analogs, while the pyrimidinyloxy group could modulate target selectivity (e.g., kinase inhibition) .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across structurally similar compounds?

Answer :

- Experimental Design :

- Dose-Response Curves : Compare IC₅₀ values across analogs (e.g., thiazolidinone vs. oxazolidinone derivatives) using standardized assays (e.g., microbroth dilution for antimicrobial activity) .

- Structural-Activity Relationships (SAR) : Map functional groups to activity via QSAR modeling. For example, electron-withdrawing groups (e.g., trifluoromethyl) on pyrimidine may enhance potency but reduce solubility .

- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended targets (e.g., cytochrome P450 isoforms) that may explain discrepancies .

- Case Study : Inconsistent antimicrobial data for pyrido-pyrimidine analogs were resolved by identifying pH-dependent solubility limitations in bacterial culture media .

Q. What strategies mitigate synthetic impurities in large-scale preparations of this compound?

Answer :

- Common Impurities :

- Mitigation :

- In-Process Controls (IPC) : Use FTIR to monitor carbonyl stretching (1750–1700 cm⁻¹) for oxazolidinone integrity .

- Crystallization Optimization : Adjust cooling rates (1–2°C/min) during recrystallization to exclude high-molecular-weight aggregates .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetics?

Answer :

- Workflow :

- Docking Studies : Predict binding to targets like bacterial ribosomes (e.g., 23S rRNA) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .

- ADME Prediction : Use SwissADME to optimize logP (target: 1–3) and topological polar surface area (TPSA < 90 Ų) for blood-brain barrier penetration .

- Metabolic Stability : Simulate CYP3A4 metabolism with Schrödinger’s BioLuminate to identify labile sites (e.g., pyrrolidine N-oxide formation) .

Q. What in vivo models are appropriate for evaluating toxicity and efficacy?

Answer :

- Model Selection :

- Acute Toxicity : Zebrafish embryo assay (LC₅₀ determination within 96 hr) .

- Chronic Toxicity : Rodent models (Sprague-Dawley rats) with 28-day oral dosing (5–50 mg/kg) and histopathology screening .

- Efficacy : Murine thigh infection model for antimicrobial activity against Gram-positive pathogens (e.g., S. aureus) .

- Endpoint Metrics : Plasma concentration-time profiles (AUC₀–₂₄ ≥ 20 µg·hr/mL) and tissue distribution (e.g., lung-to-plasma ratio >1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.